Sodium 3-methylsalicylate
Description
Chemical Identity: Sodium 3-methylsalicylate (CAS No. 32768-20-0) is the sodium salt of 3-methylsalicylic acid, with the molecular formula C₈H₇O₃⁻·Na⁺ and a molecular weight of 174.13 g/mol . It is structurally characterized by a hydroxyl group at the ortho position and a methyl group at the meta position relative to the carboxylic acid moiety. Synonyms include 2-hydroxy-3-methylbenzoic acid sodium salt and sodium 2-hydroxy-3-methylbenzoate.
Properties
CAS No. |
32768-20-0 |
|---|---|
Molecular Formula |
C8H8NaO3 |
Molecular Weight |
175.14 g/mol |
IUPAC Name |
sodium;2-hydroxy-3-methylbenzoate |
InChI |
InChI=1S/C8H8O3.Na/c1-5-3-2-4-6(7(5)9)8(10)11;/h2-4,9H,1H3,(H,10,11); |
InChI Key |
DQQIDWMXSMXDOY-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=CC=C1)C(=O)[O-])O.[Na+] |
Canonical SMILES |
CC1=C(C(=CC=C1)C(=O)O)O.[Na] |
Other CAS No. |
32768-20-0 |
Pictograms |
Irritant |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: Sodium 3-methylsalicylate can be synthesized through the carboxylation of sodium o-cresolate. The reaction involves the following steps:
- Sodium o-cresolate is treated with carbon dioxide under high pressure and temperature.
- The resulting product is then neutralized with sodium hydroxide to form this compound .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale carboxylation reactions using specialized reactors to maintain the required pressure and temperature conditions. The process is optimized to ensure high yield and purity of the final product .
Types of Reactions:
Saponification: this compound can undergo saponification when reacted with sodium hydroxide, resulting in the formation of sodium salicylate and methanol.
Esterification: It can react with alcohols in the presence of an acid catalyst to form esters.
Oxidation: The compound can be oxidized to form various oxidation products, depending on the reagents and conditions used.
Common Reagents and Conditions:
Sodium Hydroxide: Used in saponification reactions.
Alcohols and Acid Catalysts: Used in esterification reactions.
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide, used in oxidation reactions.
Major Products Formed:
Sodium Salicylate: Formed during saponification.
Esters: Formed during esterification.
Oxidation Products: Vary depending on the specific oxidizing agent used.
Scientific Research Applications
Sodium 3-methylsalicylate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in various organic synthesis reactions.
Biology: Studied for its effects on cellular processes and signaling pathways.
Mechanism of Action
The mechanism of action of sodium 3-methylsalicylate involves its ability to inhibit the synthesis of prostaglandins, which are mediators of inflammation and pain. By blocking the enzyme cyclooxygenase, this compound reduces the production of prostaglandins, thereby alleviating inflammation and pain . Additionally, it may interact with other molecular targets and pathways involved in inflammatory responses .
Comparison with Similar Compounds
Sodium Salicylate
Key Differences :
- Structure : Lacks the methyl group at the meta position.
- Performance in Nanorod Synthesis:
| Property | Sodium 3-Methylsalicylate | Sodium Salicylate |
|---|---|---|
| Nanorod Length (nm) | 33.0 ± 2.5 | 35.0 ± 3.0 |
| Uniformity | High | Moderate |
| Yield | >90% | ~85% |
This compound provides superior uniformity due to aromatic stabilization during nanorod growth.
3-Methyl Salicylic Acid
Key Differences :
3-Methoxysalicylic Acid
Key Differences :
- Structure : Methoxy group replaces the methyl group at the meta position (IUPAC: 2-hydroxy-3-methoxybenzoic acid) .
- Physicochemical Properties :
| Property | This compound | 3-Methoxysalicylic Acid |
|---|---|---|
| Melting Point (°C) | Not reported | 180–182 |
| LogP | -0.5 (estimated) | 1.2 |
The methoxy group increases hydrophobicity, making 3-methoxysalicylic acid less suitable for polar solvent-based applications.
Copper(I) 3-Methylsalicylate
Key Differences :
Q & A
Q. What are the standard synthesis protocols for sodium 3-methylsalicylate, and how are its derivatives characterized?
this compound derivatives are synthesized via coupling reactions using copper(I) catalysts. For example, 1-(4-nitrophenyl)-1H-imidazole derivatives are prepared by stirring reactants at 65°C for 3–5 hours, followed by extraction with ethyl acetate and purification via column chromatography or recrystallization. Characterization involves ¹H NMR (e.g., δ = 7.90 ppm for aromatic protons in CDCl₃), HRMS for molecular ion confirmation, and melting point analysis to verify purity .
Q. What key analytical techniques are critical for confirming the identity and purity of this compound-based compounds?
Essential techniques include:
- ¹H NMR spectroscopy : To resolve aromatic proton environments and substituent effects (e.g., methoxy groups at δ = 3.85 ppm in CDCl₃) .
- High-resolution mass spectrometry (HRMS) : For exact mass confirmation (e.g., C₁₀H₁₀N₂O, M⁺+1 = 175.0876) .
- Melting point analysis : Discrepancies between observed and literature values (e.g., 187–188°C vs. 176–178°C for 1-(4-nitrophenyl)-1H-benzimidazole) indicate impurities or polymorphism .
Advanced Research Questions
Q. How should researchers resolve contradictions in spectroscopic or physical data (e.g., melting points, NMR shifts) for this compound derivatives?
- Contextualize solvent and instrumentation effects : NMR shifts vary with solvent (e.g., DMSO-d₆ vs. CDCl₃) and magnetic field strength .
- Replicate synthesis : Confirm purity via alternative purification methods (e.g., recrystallization with ethyl acetate/hexane vs. column chromatography) .
- Cross-validate with literature : Compare HRMS and elemental analysis to rule out isomeric byproducts .
Q. What role does this compound play in advanced material science applications, such as nanomaterial synthesis?
this compound acts as an aromatic additive in seed-mediated growth of gold nanorods. It enhances yield and uniformity by modulating surfactant interactions (e.g., with CTAB). Optimal concentrations (0.0126 M) produce nanorods with 14.0 ± 1.0 nm diameter and 33.0 ± 2.5 nm length, verified via TEM .
Q. How can this compound be optimized for catalytic applications in cross-coupling reactions?
- Vary reaction conditions : Adjust temperature (65–80°C), time (3–5 hours), and copper(I) catalyst loading to improve yields for heterocyclic arylation .
- Screen substituents : Electron-withdrawing groups (e.g., nitro) on aryl boronic acids enhance electrophilicity, increasing coupling efficiency .
Q. What experimental strategies ensure stability of this compound under varying pH and thermal conditions?
- Thermogravimetric analysis (TGA) : Assess decomposition thresholds (e.g., >150°C).
- pH-dependent solubility studies : Monitor precipitation in aqueous buffers (pH 2–10) to identify stable formulations .
Q. How can researchers quantify this compound in complex biological or environmental matrices?
Q. What modifications to this compound’s structure enhance its electrochemical properties for conductive polymers?
Doping PEDOT:PSS electrodes with this compound improves conductivity by disrupting insulating PSS chains. Optimization involves varying doping ratios (e.g., 1:5 to 1:20 wt%) and annealing temperatures (100–150°C) .
Q. How do synergistic effects between this compound and other additives influence reaction outcomes?
In nanorod synthesis, combining this compound with CTAB reduces polydispersity by stabilizing rod termini. Systematic additive screening (e.g., salicylate vs. 3-methylsalicylate) identifies optimal growth conditions .
Q. What methodologies address reproducibility challenges in this compound-mediated reactions?
- Detailed supplementary data : Report exact molar ratios, solvent grades, and instrument calibration parameters .
- Statistical validation : Use triplicate experiments and ANOVA to quantify variability in yields or spectroscopic data .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
